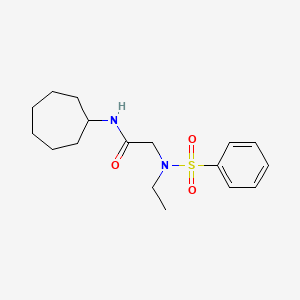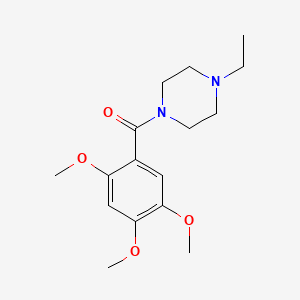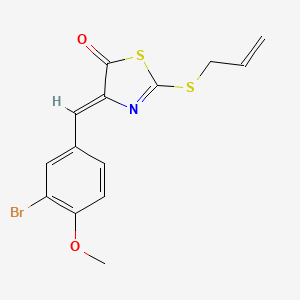
N~1~-cycloheptyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-cycloheptyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide, also known as CGP 7930, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been widely used in scientific research to investigate the role of mGluR5 in various neurological and psychiatric disorders.
Mechanism of Action
N~1~-cycloheptyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide 7930 acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. By binding to mGluR5, this compound 7930 inhibits the downstream signaling pathways that are activated by mGluR5 activation.
Biochemical and Physiological Effects:
This compound 7930 has been shown to modulate glutamate signaling in the brain, which is involved in various physiological processes such as learning and memory, synaptic plasticity, and neuroprotection. It has also been shown to affect the release of dopamine, a neurotransmitter that is involved in reward and motivation.
Advantages and Limitations for Lab Experiments
One advantage of using N~1~-cycloheptyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide 7930 in lab experiments is its selectivity for mGluR5, which allows for specific investigation of the role of this receptor subtype in various physiological and pathological processes. However, one limitation is that this compound 7930 may have off-target effects on other receptors or signaling pathways, which may complicate interpretation of the results.
Future Directions
There are several future directions for research involving N~1~-cycloheptyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide 7930. One area of interest is investigating the potential therapeutic applications of mGluR5 antagonists in various neurological and psychiatric disorders. Another area of interest is exploring the role of mGluR5 in the development and progression of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further investigation is needed to fully understand the mechanisms underlying the biochemical and physiological effects of mGluR5 modulation by this compound 7930.
Synthesis Methods
N~1~-cycloheptyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide 7930 can be synthesized using a multi-step process involving the reaction of cycloheptylamine, ethyl bromoacetate, and phenylsulfonyl chloride. The resulting intermediate is then reacted with glycine methyl ester hydrochloride and subsequently hydrolyzed to obtain this compound 7930.
Scientific Research Applications
N~1~-cycloheptyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide 7930 has been extensively used in scientific research to study the role of mGluR5 in various neurological and psychiatric disorders, including addiction, anxiety, depression, and schizophrenia. It has also been investigated as a potential therapeutic target for these disorders.
Properties
IUPAC Name |
2-[benzenesulfonyl(ethyl)amino]-N-cycloheptylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-2-19(23(21,22)16-12-8-5-9-13-16)14-17(20)18-15-10-6-3-4-7-11-15/h5,8-9,12-13,15H,2-4,6-7,10-11,14H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXBFIVNNWUIIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1CCCCCC1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5106540.png)
![4-{[(4-methylphenyl)amino]methyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5106548.png)
![2-(ethylthio)ethyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5106550.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[2-(4-morpholinyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B5106556.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methyl-4-nitroaniline](/img/structure/B5106557.png)

![(2R*,3R*)-3-(3,6-dihydro-1(2H)-pyridinyl)-1'-(1H-pyrazol-3-ylcarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5106572.png)
![2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5106581.png)
![N-{4-[2-amino-3-cyano-7-(dimethylamino)-4H-chromen-4-yl]phenyl}acetamide](/img/structure/B5106582.png)
![N~2~-(4-chlorophenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5106584.png)
![1-(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)-4-piperidinecarboxamide](/img/structure/B5106592.png)
![3-{2-hydroxy-3-[4-(methoxycarbonyl)phenoxy]propyl}-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5106600.png)

